Technical Guide: Synthesis of Dimethoxy Dienogest from Estra-4,9-diene-3,17-dione
Technical Guide: Synthesis of Dimethoxy Dienogest from Estra-4,9-diene-3,17-dione
Executive Summary
Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a fourth-generation synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis. Its synthesis involves a multi-step pathway, often proceeding through key intermediates. This technical guide provides an in-depth overview of a specific synthetic route to Dimethoxy Dienogest (3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene), a crucial precursor, starting from estra-4,9-diene-3,17-dione. The process involves selective ketalization of the C3-carbonyl group, which is accompanied by a strategic double bond migration, followed by the introduction of the cyanomethyl group at the C17-position. This document details the experimental protocols, summarizes quantitative data from relevant literature, and provides a visual representation of the synthetic pathway.
Overall Synthesis Pathway
The transformation of estra-4,9-diene-3,17-dione into Dienogest via the Dimethoxy Dienogest intermediate can be conceptualized in three primary stages:
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Protection and Isomerization: Selective protection of the α,β-unsaturated ketone at the C3 position of estra-4,9-diene-3,17-dione as a dimethoxy ketal. This reaction is typically acid-catalyzed and results in the thermodynamic rearrangement of the double bonds from a conjugated 4,9-diene system to a more stable non-conjugated 5(10),9(11)-diene system.
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Cyanomethylation: Nucleophilic addition of a cyanomethyl group to the C17-ketone of the protected intermediate. This is commonly achieved using cyanomethyl lithium, generated in situ.
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Deprotection: Acid-catalyzed hydrolysis of the dimethoxy ketal to regenerate the C3-ketone and restore the conjugated 4,9-diene system, yielding the final active pharmaceutical ingredient, Dienogest.
The following diagram illustrates this synthetic workflow.
Caption: Synthesis workflow from Estra-4,9-diene-3,17-dione to Dienogest.
Experimental Protocols
The following sections provide detailed methodologies for each key transformation, synthesized from procedures described in patent literature.
Step 1: Synthesis of 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one (Intermediate 1)
This step involves the selective protection of the C3-ketone of estra-4,9-diene-3,17-dione. While direct ketalization of this specific substrate is not extensively detailed, protocols for similar steroidal structures can be adapted. The procedure involves acid-catalyzed reaction with an orthoformate or methanol, leading to both ketal formation and double bond migration.
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Objective: To convert the conjugated α,β-unsaturated ketone at C3 into a dimethoxy ketal and shift the double bonds to the 5(10) and 9(11) positions.
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Reaction: Estra-4,9-diene-3,17-dione + Methanol (in the presence of an acid catalyst) → 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one.
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Methodology (Adapted Protocol):
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Suspend estra-4,9-diene-3,17-dione (1.0 eq) in a mixture of methanol and an inert co-solvent like tetrahydrofuran (THF).
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Add a catalytic amount of a strong acid, such as hydrogen chloride or p-toluenesulfonic acid.
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The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40°C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
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Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution or triethylamine.
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The solvents are removed under reduced pressure.
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The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
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Purification is typically achieved by recrystallization from a suitable solvent like methanol or ethanol.
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Step 2: Synthesis of Dimethoxy Dienogest (Intermediate 2)
This step introduces the critical 17α-cyanomethyl and 17β-hydroxy functionalities via nucleophilic addition to the C17-ketone. The nucleophile, cyanomethyl lithium, is generated in situ from acetonitrile and an organolithium reagent.
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Objective: To convert the C17-ketone of Intermediate 1 into a 17α-cyanomethyl, 17β-hydroxy group.
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Reaction: 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one + CNCH₂Li → Dimethoxy Dienogest.
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Methodology (Based on EP1935898B1): [1]
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In a flame-dried, multi-neck flask under a nitrogen atmosphere, prepare a solution of acetonitrile (1.1 eq) in anhydrous THF.
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Cool the solution to a low temperature, typically -78°C.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) to the acetonitrile solution, maintaining the low temperature. Stir for 20-30 minutes to allow for the formation of the cyanomethyl lithium suspension.[1]
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Separately, dissolve 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one (1.0 eq) in anhydrous THF.
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Add the steroid solution dropwise to the cyanomethyl lithium suspension at -78°C.
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After the addition is complete, stir the reaction mixture for 30 minutes at -78°C, then allow the temperature to rise slowly to 0°C over approximately 2 hours.[1]
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Quench the reaction by carefully adding an aqueous solution of acetic acid or saturated ammonium chloride.
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Separate the organic and aqueous phases. Extract the aqueous phase with an organic solvent (e.g., 2-methyltetrahydrofuran or ethyl acetate).[1]
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Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude Dimethoxy Dienogest. The product may be used directly in the next step or purified by column chromatography.
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Step 3: Synthesis of Dienogest (Final Product)
The final step is the deprotection of the C3-ketal. This acid-catalyzed hydrolysis regenerates the ketone and concurrently shifts the double bonds back into conjugation to form the 4,9-diene system.
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Objective: To hydrolyze the dimethoxy ketal and restore the conjugated enone system.
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Reaction: Dimethoxy Dienogest + H₃O⁺ → Dienogest.
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Methodology (Based on EP2560984A2): [2]
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Dissolve the crude Dimethoxy Dienogest from the previous step in a suitable solvent such as acetonitrile or acetone.[3]
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Add an aqueous solution of a strong acid. Perchloric acid is noted to be particularly effective in ensuring the complete shift of the double bonds into conjugation.[2][3] Other acids like hydrochloric or sulfuric acid have also been used.[1]
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Heat the reaction mixture (e.g., 40-60°C) for 1-2 hours, monitoring the reaction progress by HPLC.[1]
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After completion, cool the mixture and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[1]
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The precipitated crude Dienogest is collected by filtration.
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The solid is washed with water and dried under reduced pressure.
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Purification is performed by recrystallization from a solvent system such as dimethylformamide/water, ethyl acetate, or methanol to yield high-purity Dienogest.[2]
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Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of Dienogest and its intermediates from various sources. Yields and purity are highly dependent on the specific conditions and scale of the reaction.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Purity / Comments | Source |
| 1 | Ketalization/Isomerization | Estrone-3-methylether | 3-methoxy-estra-2,5(10)-diene-17-one | ~93% (over 2 steps) | HPLC: >95%. This is an analogous reaction. | [4] |
| 2 | Cyanomethylation | 3-methoxy-estra-2,5(10)-diene-17-one | 3-methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-diene | Not specified | Reaction quenched after 90 mins at -40°C. | [5] |
| 3 | Deprotection/Hydrolysis | 17α-cyanomethyl-17β-hydroxy-estr-5(10)-ene-3-one | Dienogest (after bromination/dehydrobromination) | 83% | Crude product recrystallized from acetone. | [6][7] |
| 3 | Deprotection/Purification | Crude Dienogest | Purified Dienogest | ~92% (purification step) | HPLC: 99.9%. Diene impurity: 0.02%. | [3] |
Note: Data is compiled from analogous and related synthesis pathways described in the cited literature, as a complete dataset for the exact requested pathway is not available in a single source.
Conclusion
The synthesis of Dimethoxy Dienogest from estra-4,9-diene-3,17-dione represents a critical and efficient pathway toward the production of the active pharmaceutical ingredient, Dienogest. The key transformations—selective ketalization with concomitant double bond migration, stereoselective cyanomethylation at C17, and subsequent deprotection—are well-established in steroid chemistry. The methodologies presented, drawn from robust patent literature, provide a solid foundation for researchers and drug development professionals. Careful control of reaction conditions, particularly temperature during the cyanomethylation step and the choice of acid in the final deprotection, is crucial for achieving high yields and purity.
References
- 1. EP1935898B1 - Process for the preparation of 17alpha-cyanomethyl-17beta-hydroxy steroids - Google Patents [patents.google.com]
- 2. EP2560984A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]
- 4. EP2256128A1 - Method for synthesis of dienogest from estrone-3-methylether - Google Patents [patents.google.com]
- 5. Method for synthesis of dienogest from estrone-3-methylether - Patent 2256128 [data.epo.org]
- 6. HIGH PURITY 17alfa-CYANOMETHYL-17beta-HYDROXY-ESTRA-4,9-DIENE-3-ONE AND PROCESS FOR THE SYNTHESIS THEREOF - Patent 1963354 [data.epo.org]
- 7. WO2007066158A2 - HIGH PURITY 17α-CYANOMETHYL-17β-HYDROXY-ESTRA-4,9-DIENE-3-ONE AND PROCESS FOR THE SYNTHESIS THEREOF - Google Patents [patents.google.com]
